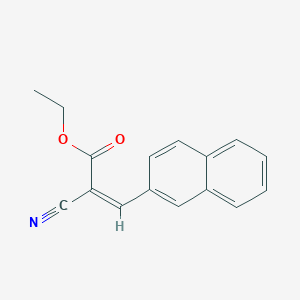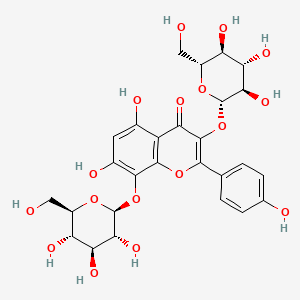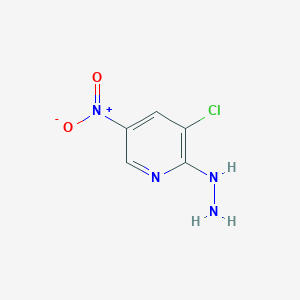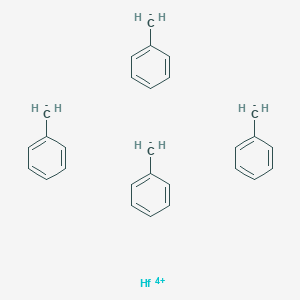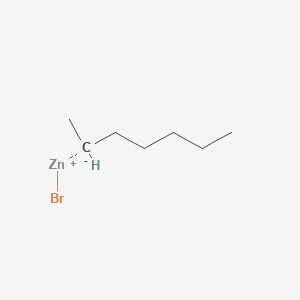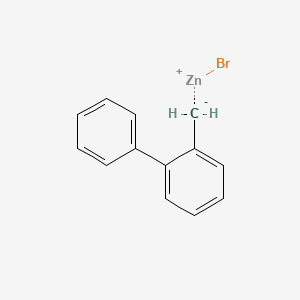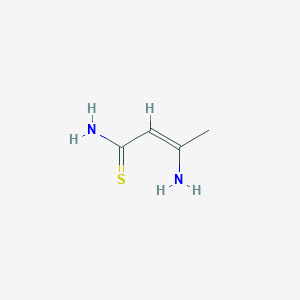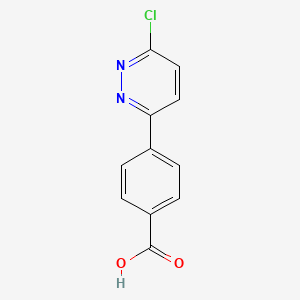
3-tert-Butyloxy-1-propanol
Descripción general
Descripción
“3-tert-Butyloxy-1-propanol” is a chemical compound with the molecular formula (CH3)3COCH2CH2CH2OH . It has a molecular weight of 132.20 .
Molecular Structure Analysis
The molecular structure of “3-tert-Butyloxy-1-propanol” is represented by the formula (CH3)3COCH2CH2CH2OH . This indicates that the molecule consists of a propyl (propanol) group attached to a tert-butyl group via an oxygen atom.
Physical And Chemical Properties Analysis
“3-tert-Butyloxy-1-propanol” has a refractive index of n20/D 1.422 and a density of 0.891 g/mL at 20 °C (lit.) .
Aplicaciones Científicas De Investigación
Material Science
3-tert-Butyloxy-1-propanol: is utilized in material science for the synthesis and modification of materials. Its properties, such as the refractive index of n20/D 1.422 and density of 0.891 g/mL at 20°C (lit.), make it suitable for creating novel materials with specific optical characteristics .
Pharmaceuticals
In pharmaceuticals, 3-tert-Butyloxy-1-propanol plays a role in the formulation of drugs. It’s involved in the study of interactions between proteins and various excipients in the presence of tert-butyl alcohol, which is closely related to 3-tert-Butyloxy-1-propanol . This research is crucial for understanding protein stability during the freeze-drying process .
Chemical Synthesis
This compound is significant in chemical synthesis, particularly in the production of tertiary butyl esters. These esters are widely used in organic chemistry, and 3-tert-Butyloxy-1-propanol can be a key reagent in introducing the tert-butoxycarbonyl group into various organic compounds .
Environmental Science
3-tert-Butyloxy-1-propanol: may find applications in environmental science, especially in the development of nanomaterials for environmental improvement. While specific applications in this field are not directly cited, the compound’s properties could be leveraged in the synthesis of nanomaterials that contribute to cleaner energy production and pollution reduction .
Biochemistry
In biochemistry, 3-tert-Butyloxy-1-propanol is used in proteomics research. It can be a component in the preparation of biochemical samples, aiding in the analysis and understanding of protein structures and functions .
Industrial Processes
The compound’s role in industrial processes includes its use as a solvent or reagent in various manufacturing processes. Its physical and chemical properties can be advantageous in optimizing industrial procedures and enhancing product quality .
Analytical Chemistry
Analytical chemists may use 3-tert-Butyloxy-1-propanol as a standard or solvent in chromatographic methods to analyze complex mixtures. Its consistent physical properties ensure reliable and reproducible results in analytical techniques .
Food Industry
Although not directly related to 3-tert-Butyloxy-1-propanol , the food industry is exploring the use of related compounds in food processing and packaging. Innovations like 3D food printing could potentially utilize derivatives of 3-tert-Butyloxy-1-propanol for creating food items with specific shapes, textures, and nutritional profiles .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWMSKPKHLXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407858 | |
| Record name | 3-tert-Butyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyloxy-1-propanol | |
CAS RN |
80783-53-5 | |
| Record name | 3-(1,1-Dimethylethoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80783-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



